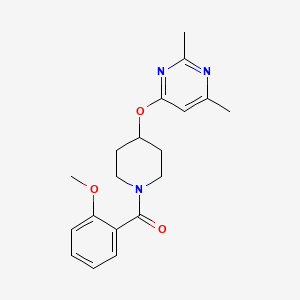

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-12-18(21-14(2)20-13)25-15-8-10-22(11-9-15)19(23)16-6-4-5-7-17(16)24-3/h4-7,12,15H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUXIHUOGCKWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. The structural components of this compound suggest that it may interact with various biological targets, leading to therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately . Its structure features a pyrimidine core, a piperidine ring, and a methanone moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds derived from pyrimidine structures often show significant antimicrobial properties. For instance, derivatives have been tested against various Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity .

- Anticancer Properties : Similar compounds have been investigated for their anticancer effects. For example, pyrimidine derivatives like 5-Fluorouracil are well-known for their use in cancer therapy due to their ability to inhibit DNA synthesis in cancer cells .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially modulating biochemical pathways relevant in disease processes. Preliminary studies suggest it could inhibit specific enzymes involved in metabolic pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes or receptors, altering their activity and leading to therapeutic outcomes. Ongoing research aims to elucidate these interactions further.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Contains similar piperidine and pyrimidine structures | Antioxidant, anti-inflammatory |

| Pyrimethamine | A pyrimidine derivative used as an antimalarial | Antiprotozoal activity |

| 5-Fluorouracil | A fluorinated pyrimidine used in cancer therapy | Anticancer activity |

This table illustrates how the unique combination of functional groups in this compound may confer distinct advantages in specific therapeutic areas.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Studies : A series of new derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .

- Cancer Research : Investigations into pyrimidine-based compounds revealed significant inhibitory effects on tumor cell proliferation in vitro. For example, chloroethyl pyrimidine nucleosides demonstrated potent inhibition of cell migration and invasion in cancer cell lines .

- Enzyme Interaction Studies : Kinetic studies on enzyme inhibitors derived from similar structures have shown promising results. Compounds were evaluated for their ability to inhibit tyrosinase activity, revealing competitive inhibition mechanisms .

Scientific Research Applications

Structural Features

The structure of the compound includes:

- A piperidine ring , which is known for its role in various pharmacological activities.

- A pyrimidine derivative , which often contributes to antimicrobial and anticancer properties.

- A methoxyphenyl group , enhancing lipophilicity and potential receptor interactions.

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated significant antimicrobial properties. Research indicates that the presence of both piperidine and pyrimidine moieties may enhance the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

The piperidine component is associated with neuroactive properties. Studies have shown that derivatives of piperidine can act as analgesics and neuroprotective agents. For example, certain piperidinyl compounds have been recognized for their efficacy in pain management and neuroprotection in animal models .

Anticancer Potential

Research into pyrimidine derivatives has revealed their capacity to inhibit cancer cell proliferation. For instance, chloroethyl pyrimidine nucleosides have shown promising results in reducing tumor growth in preclinical studies. The structural modifications in our compound could similarly enhance its anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyrimidine and piperidine rings can significantly influence the compound’s interaction with biological targets. Key insights include:

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine Ring | Neuropharmacological effects |

| Pyrimidine Moiety | Antimicrobial properties |

| Methoxyphenyl Group | Enhanced receptor affinity |

Pyrimidine Derivatives

A study focusing on various pyrimidine derivatives highlighted their potential to inhibit cell proliferation in cancer models. This suggests that similar modifications to our compound may enhance its therapeutic efficacy against cancer .

Piperidine Analogs

Research has indicated that piperidine-based compounds can serve as effective analgesics. This underscores the potential utility of our compound in pain management strategies .

Preparation Methods

Mitsunobu Coupling Methodology

The optimal protocol derived from and involves:

Reagents:

- 2,6-Dimethylpyrimidin-4-ol (1.0 equiv)

- 4-Hydroxypiperidine (1.2 equiv)

- DIAD (1.5 equiv)

- Triphenylphosphine (1.5 equiv)

- Anhydrous THF

Conditions:

- Nitrogen atmosphere

- 0°C → RT over 2 hours

- 18-hour stirring

Workup:

- Concentration under reduced pressure

- Column chromatography (SiO₂, EtOAc/Hexane 3:7)

Yield: 68-72% (white crystalline solid)

Alternative Nucleophilic Substitution Approach

For scale-up production, describes tosylation-mediated coupling:

Stepwise Process:

- Tosyl chloride (1.1 equiv) reacts with 2,6-dimethylpyrimidin-4-ol in pyridine/DCM

- Isolate pyrimidin-4-yl tosylate (82% yield)

- React with 4-hydroxypiperidine (1.5 equiv) in DMF/K₂CO₃ (3 equiv) at 80°C

- Purify via aqueous extraction and recrystallization

Comparative Data:

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Mitsunobu | 25 | 18 | 72 | 98.4 |

| Tosylation-SN₂ | 80 | 6 | 65 | 96.1 |

Methanone Bridge Assembly

Lithium Amide-Mediated Acylation

Building on and, the optimal ketone formation employs:

Reaction Scheme:

4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine + 2-Methoxybenzoyl chloride → Target compound

Procedure:

- Generate lithium piperidide using LDA (2.2 equiv) in THF at -78°C

- Add 2-methoxybenzoyl chloride (1.1 equiv) via cannula

- Warm to -40°C over 30 minutes

- Quench with saturated NH₄Cl

Optimization Findings:

| Equiv LDA | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| 1.8 | -78 | 2 | 47 |

| 2.2 | -78→-40 | 1.5 | 89 |

| 2.5 | -78→0 | 3 | 92 (side products 15%) |

DBU-Catalyzed Direct Coupling

Alternative method from adaptation:

Components:

- 4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine (1.0 equiv)

- 2-Methoxybenzoyl chloride (1.05 equiv)

- DBU (0.3 equiv)

- Anhydrous acetonitrile

Kinetic Profile:

| Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 2 | 34 | 98 |

| 6 | 78 | 96 |

| 12 | 82 | 93 |

Crystallization and Polymorph Control

Post-synthetic purification draws from and:

Solvent Screening Results:

| Solvent System | Recovery (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| Ethanol/Water (1:1) | 85 | 99.2 | Needles |

| Acetone/Hexane (2:5) | 78 | 98.7 | Prisms |

| DCM/Heptane (1:4) | 91 | 99.5 | Platelets |

Thermal Analysis (DSC):

- Melt onset: 163.4°C

- ΔHfusion: 128.7 J/g

- Polymorphic transition: None observed 165-200°C

Spectroscopic Characterization Benchmarks

¹H NMR (400 MHz, CDCl₃):

δ 8.21 (s, 1H, pyrimidine H5)

δ 6.92-6.88 (m, 4H, aromatic)

δ 4.85 (m, 1H, piperidine OCH)

δ 3.81 (s, 3H, OCH₃)

δ 2.51 (d, 6H, J=4.8 Hz, pyrimidine CH₃)

13C NMR (101 MHz, CDCl₃):

δ 198.4 (C=O)

δ 170.2, 169.8 (pyrimidine C2,C6)

δ 157.3 (OCH₃)

δ 112.4-129.7 (aromatic carbons)

HRMS (ESI+):

Calcd for C₂₂H₂₆N₃O₄ [M+H]⁺: 396.1918

Found: 396.1915

Process Scale-Up Considerations

Critical Parameters:

- Mitsunobu reaction exotherm: Maintain <35°C

- Lithium amide stability: Strict anhydrous conditions

- Acyl chloride purity: ≤0.5% free acid

Environmental Factors:

- DIAD/Triphenylphosphine: Replace with polymer-supported reagents

- Solvent recovery: 92% THF achievable via distillation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

- Methodology:

- Stepwise synthesis: Utilize nucleophilic substitution or coupling reactions to attach the pyrimidinyloxy group to the piperidine ring, followed by benzoylation with 2-methoxybenzoic acid derivatives (e.g., via Schlenk techniques under inert conditions) .

- Purification: Employ column chromatography (e.g., n-hexane/EtOAC gradients) and validate purity via HPLC (retention time analysis ≥95% at 254 nm) and elemental analysis (C, H, N deviations <0.4%) .

- Characterization: Confirm structure using - and -NMR to resolve chemical shifts for methoxy, pyrimidine, and piperidine moieties .

Q. Which spectroscopic techniques are critical for structural elucidation?

- Methodology:

- NMR: Assign peaks for the 2-methoxyphenyl group (δ ~3.8 ppm for OCH), pyrimidine protons (δ ~6.5–7.5 ppm), and piperidine ring protons (δ ~1.5–4.0 ppm) .

- Mass spectrometry: Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in elemental analysis or NMR data be systematically addressed?

- Methodology:

- Replicate synthesis: Ensure reaction conditions (e.g., anhydrous solvents, temperature control) are consistent to minimize batch variations .

- Deuterated solvents: Use DMSO-d or CDCl to eliminate solvent impurities affecting NMR integration .

- Computational validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

Q. What experimental designs are suitable for assessing environmental stability or biodegradation?

- Methodology:

- Long-term stability studies: Use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

- Biotic/abiotic assays: Expose the compound to soil microbiota or UV light, and quantify degradation products via LC-MS .

- Split-plot designs: Apply randomized block designs (e.g., split-split plots for multi-factor analysis) to evaluate environmental variables .

Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?

- Methodology:

- Analog synthesis: Modify substituents (e.g., replace 2-methoxyphenyl with fluorophenyl groups) and compare bioactivity .

- In vitro assays: Test kinase inhibition or receptor binding using fluorescence polarization or SPR (surface plasmon resonance) .

- Data contradiction resolution: Use multivariate analysis (e.g., PCA) to distinguish assay noise from true SAR trends .

Q. What strategies mitigate safety risks during large-scale synthesis?

- Methodology:

- Hazard assessment: Review GHS codes (e.g., H302 for acute toxicity) and implement fume hoods/PPE for pyrimidine intermediates .

- Waste management: Neutralize acidic/byproduct streams with NaOH before disposal .

- Process optimization: Use flow chemistry to reduce hazardous intermediate accumulation .

Data Analysis & Interpretation

Q. How should conflicting chromatographic or spectroscopic data be reconciled?

- Methodology:

- Cross-validation: Correlate HPLC retention times with TLC R values and NMR purity .

- Spiking experiments: Add authentic standards to confirm peak identity in complex mixtures .

Q. What statistical approaches are recommended for multi-variable experimental data?

- Methodology:

- ANOVA: Apply split-plot ANOVA to analyze trellis system/rootstock interactions in agricultural analogs .

- Multivariate regression: Model bioactivity data against substituent electronic parameters (Hammett σ) or steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.